N-(4-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
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Overview
Description
(4-CHLOROPHENYL)METHYLSULFANYL]ETHYL})AMINE is a complex organic compound that features a chlorophenyl group, a methyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLOROPHENYL)METHYLSULFANYL]ETHYL})AMINE typically involves multiple steps. One common route includes the reaction of 4-chlorobenzyl chloride with 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
(4-CHLOROPHENYL)METHYLSULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the tetrazole ring.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as nitrating agents or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or reduced tetrazole derivatives.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
(4-CHLOROPHENYL)METHYLSULFANYL]ETHYL})AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-CHLOROPHENYL)METHYLSULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorophenyl group may enhance the compound’s binding affinity to its target, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
- (4-BROMOPHENYL)METHYLSULFANYL]ETHYL})AMINE
- (4-FLUOROPHENYL)METHYLSULFANYL]ETHYL})AMINE
- (4-METHOXYPHENYL)METHYLSULFANYL]ETHYL})AMINE
Uniqueness
(4-CHLOROPHENYL)METHYLSULFANYL]ETHYL})AMINE is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the chlorophenyl group and the tetrazole ring makes this compound particularly interesting for the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C11H14ClN5S |
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Molecular Weight |
283.78 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C11H14ClN5S/c1-17-11(14-15-16-17)18-7-6-13-8-9-2-4-10(12)5-3-9/h2-5,13H,6-8H2,1H3 |
InChI Key |
BRUKTCLRAQJSAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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